3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Select 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1119512-48-9) for reliable medicinal chemistry. Its unique 3-bromo/1-carboxylic acid pattern enables regioselective cross-coupling and derivatization, unlike generic analogs. Use it to build diverse compound libraries, explore FGF antagonist SAR, or install covalent warheads. Don't risk failed syntheses—insist on this exact building block.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1119512-48-9
Cat. No. B1440626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
CAS1119512-48-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13)
InChIKeyVPWMZWDPDKBVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1119512-48-9) for Drug Discovery and Chemical Biology Research


3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1119512-48-9) is a heterocyclic organic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 1-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology research, with its core scaffold recognized as a privileged structure for developing bioactive molecules . The presence of reactive functional groups makes it amenable to further derivatization, particularly for constructing diverse compound libraries and exploring structure-activity relationships (SAR) .

Procurement Risk: Why Analogs of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Are Not Interchangeable


Scientific selection of 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid over its close analogs is critical due to the profound impact of subtle structural changes on downstream chemical reactivity and synthetic utility. The specific combination and positioning of its functional groups—a 3-bromo and a 1-carboxylic acid—dictate its unique profile in cross-coupling reactions and its role as a precursor for more complex molecules . Unlike compounds with alternative halogens (e.g., 3-chloro) or different ester derivatives (e.g., methyl or ethyl esters), this exact building block provides a defined handle for regioselective functionalization. A lack of direct comparative data necessitates a reliance on class-level inference and well-established chemical principles to guide procurement, underscoring that a generic substitution with a seemingly similar imidazopyridine derivative can derail a synthetic pathway, leading to failed reactions or the synthesis of unintended products.

Quantitative Evidence for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid: Differentiating Factors for Scientists and Buyers


Impact of C-3 Bromine on Reactivity vs. Non-Halogenated Scaffold

The presence of a bromine atom at the C-3 position, compared to the non-halogenated imidazo[1,5-a]pyridine-1-carboxylic acid scaffold, is known to significantly enhance electrophilic properties and serves as a crucial handle for further functionalization via cross-coupling reactions. This is a class-level inference for halogenated heterocycles .

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Differentiation of Carboxylic Acid from Methyl Ester in Reactivity

The target compound features a free carboxylic acid group, offering direct reactivity for amide coupling or other transformations without the need for deprotection. In contrast, the methyl ester analog (CAS 1039357-00-0) requires a hydrolysis step, which can be a limitation in acid-sensitive synthetic sequences .

Organic Synthesis Medicinal Chemistry Building Blocks

Differentiation of Carboxylic Acid from Ethyl Ester in Physical Properties and Utility

Compared to its ethyl ester analog (CAS 138891-58-4), the target compound possesses a free carboxylic acid, which directly impacts its physical properties such as lipophilicity and hydrogen-bonding capacity. The ethyl ester has a calculated LogP of 3.4, indicating higher lipophilicity than the free acid [1]. This difference influences solubility and, in a biological context, can serve as a prodrug strategy, but in a synthetic context, the free acid is the more versatile and direct precursor.

Medicinal Chemistry Organic Synthesis ADMET Properties

Evidence Gap: Lack of Direct Comparative Data for Biological Activity

A search for direct, quantitative, head-to-head comparisons of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid against its close analogs in biological assays reveals a critical gap in the publicly available literature. While imidazo[1,5-a]pyridines are a well-explored class of compounds with potent activity as FGF receptor antagonists (e.g., in vivo mouse models showing maximum activity at 10 mg/kg, a 5-fold improvement over indolizine series) [1], no specific data for this exact compound in such models was identified.

Medicinal Chemistry Chemical Biology Data Gaps

Best-Fit Research Applications for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1119512-48-9)


Scaffold for Medicinal Chemistry SAR Exploration

Due to its privileged imidazopyridine core and the versatile 3-bromo handle for cross-coupling reactions , this compound is ideal for medicinal chemistry campaigns. Scientists can use it to rapidly synthesize diverse compound libraries by derivatizing the C-3 position, enabling systematic exploration of structure-activity relationships (SAR) to identify novel drug candidates. The free carboxylic acid at the C-1 position provides an additional vector for modification.

Precursor for FGF Receptor Inhibitor Development

Given the established class-level potency of imidazo[1,5-a]pyridines as FGF receptor antagonists , this compound serves as a key precursor for developing next-generation FGF inhibitors. The specific substitution pattern (3-Br, 1-COOH) provides a unique starting point for lead optimization, where the bromine can be exchanged for various aryl or heteroaryl groups to modulate target binding and pharmacokinetic properties.

Building Block for Covalent Inhibitor Design

Imidazopyridine-containing structures have found utility in the design of covalent inhibitors . The combination of a reactive bromine atom and a carboxylic acid on this scaffold allows for the rational installation of electrophilic warheads or other reactive moieties. This makes it a valuable building block for chemists developing targeted covalent inhibitors for challenging therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.